molecular formula C8H7BrO2 B193081 4-(Bromomethyl)benzoic acid CAS No. 6232-88-8

4-(Bromomethyl)benzoic acid

Cat. No. B193081
CAS RN: 6232-88-8
M. Wt: 215.04 g/mol
InChI Key: CQQSQBRPAJSTFB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzoic acid is an intermediate in the synthesis of Eprosartan, an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .


Synthesis Analysis

The synthesis of 4-(Bromomethyl)benzoic acid involves treating p-Toluic acid (4-methylbenzoic acid) with N-bromosuccinimide (NBS) and a small amount of benzoyl peroxide to produce 4-bromomethylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzoic acid can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

4-(Bromomethyl)benzoic acid is used in the chemical modification of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . It is also used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Bromomethyl)benzoic acid is 215.04 g/mol . Other physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

  • Health and Safety Concerns : A study reported a case of airborne allergic contact dermatitis in a chemist handling 4-(Bromomethyl)benzoic acid, highlighting the potential health risks associated with its use in laboratory settings (Lammintausta & Neuvonen, 2008).

  • Chemical Reactivity and Properties : Research on the structure, vibrational analysis, and chemical reactivity descriptors of related compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, provides insights into their reactivity and properties, useful for various chemical applications (Yadav et al., 2022).

  • Synthesis Processes : Various studies focus on the synthesis of related compounds, demonstrating the role of 4-(Bromomethyl)benzoic acid as an intermediate in chemical synthesis processes. For example, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride (Lu Xiao-qin, 2010) and the investigation of the synthesis of 2-(bromomethyl) benzoic acid (Wang Ping, 2011) are examples of this.

  • Occupational Health Risks : A study identified a new low molecular weight agent, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid, causing occupational asthma, rhinitis, and contact urticaria, indicating the occupational health risks associated with similar compounds (Suojalehto et al., 2017).

  • Development of New Chemical Approaches : Research has led to new approaches in chemical synthesis using derivatives of 4-(Bromomethyl)benzoic acid. An example is the development of methods for the synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride (Chen & Ren, 2014).

  • Applications in Material Science : The modification of aramid fiber using 4-(bromomethyl) benzoic acid (BBA) to enhance interfacial shear strength and compressive strength is an example of its application in material science (Dai et al., 2019).

Safety And Hazards

4-(Bromomethyl)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-(Bromomethyl)benzoic acid has been used in the synthesis of Eprosartan, an antihypertensive agent, and in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . This suggests potential future directions in the development of antihypertensive agents and photosensitizers.

properties

IUPAC Name

4-(bromomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQSQBRPAJSTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064154
Record name Benzoic acid, 4-(bromomethyl)-
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)benzoic acid

CAS RN

6232-88-8
Record name 4-(Bromomethyl)benzoic acid
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Record name Benzoic acid, 4-(bromomethyl)-
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Record name 4-Bromomethylbenzoic acid
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Record name Benzoic acid, 4-(bromomethyl)-
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Record name Benzoic acid, 4-(bromomethyl)-
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Record name α-bromotoluic acid
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Synthesis routes and methods I

Procedure details

39.7 g (287 mmol) of p-toluylic acid, 51.2 g (287 mmol) of N-bromosuccinimide and 2.8 g (11.5 mmol) of dibenzoyl peroxide were suspended in 350 ml of carbon tetrachloride. Then, the resultant mixture was heated with vigorously stirring to perform a reaction under reflux for 2 hours. After completion of the reaction, the reaction mixture was cooled in ice bath. The deposited crystalline product was collected by filtration, which was then washed with hexane and water, followed by drying. The resultant crystalline product was recrystallized from ethanol to obtain 40.3 g of 4-bromomethylbenzoic acid as a white needle crystal (isolated yield: 65%).
Quantity
39.7 g
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reactant
Reaction Step One
Quantity
51.2 g
Type
reactant
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[Compound]
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resultant mixture
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350 mL
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2.8 g
Type
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Synthesis routes and methods II

Procedure details

A mixture (suspension) of p-toluic acid (13.6 g, 98 mmol), N-bromosuccinimide (17.8 g, 99 mmol) and benzoylperoxide (0.2 g, 0.826 mmol) in dry benzene (100 ml) was heated at reflux for 21 h. After evaporation of the solvent in vacuo, the white residual solid was suspended in boiling water (100 ml), collected by filtration and washed with boiling water (4×100 ml). The crude dried product was crystallized from hot MeOH, yielding 15.0 g (69.7 mmol, 71.1%) of p-bromomethylbenzoic acid as white crystals mp 223°-225° C.; 1Hmr (DMSO-d6)δ: 4.75 (2H, s, --CH2Br), 7.47-7.62-7.88-8.02 ppm (4H, A2 'B2 ', aromatic Hs); ir (nujol) νmax : 2500-2600 (br.--CO2H), and 1670 cm-1 (C=O--CO2H). Procedure of D. H. Rich and S. K. Gurmura, J. Am. Chem. Soc., 97 1575 (1975).
Quantity
13.6 g
Type
reactant
Reaction Step One
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17.8 g
Type
reactant
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Quantity
100 mL
Type
solvent
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0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-methyl-benzoic acid (10 g, 73.4 mmol) in benzene (133 mL) was treated with benzoyl peroxide (72 mg, 0.29 mmol). This mixture was heated at reflux until it became homogeneous. At this time, the reaction was treated with N-bromosuccinimide (13 g, 73.4 mmol) and additional benzoyl peroxide (72 mg, 0.29 mmol). This mixture was heated at reflux for 2.5 h. At this time, the reaction was cooled to 25° C. The resulting precipitate was collected by filtration and washed with hot water (50 mL). The solid was taken up in water (150 mL). This slurry was heated at 80° C. and then filtered while hot. The solid that was collected was dried in vacuo to afford 4-bromomethyl-benzoic acid (12.3, 77.9%) as a white solid: mp 224-226° C.; EI-HRMS m/e calcd for C8H7BrO2 (M+) 213.9629, found 213.9628.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
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13 g
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Briefly described, p-toluic acid 2 is refluxed with N-bromo-succinimide and benzoyl peroxide in dry benzene to give α-bromo-p-toluic acid 3 which, upon reaction with nitric acid, is converted to 3-nitro-4-bromomethyl benzoic acid 4. This is believed to be a new compound and represents a parent compound in the synthesis forming the subject matter of this invention. At slightly higher temperatures, above -10° C, the corresponding dinitro derivative 4a predominates.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
436
Citations
T Coleman, MN Podgorski, ML Doyle… - Journal of Inorganic …, 2023 - Elsevier
… CYP199A4 was, however, able to efficiently catalyze the oxidation of both 4-chloromethyl- and 4-bromomethyl-benzoic acid to 4-formylbenzoic acid via hydroxylation of the α‑carbon. …
Number of citations: 1 www.sciencedirect.com
FS Tjoeng, EK Tong, RS Hodges - The Journal of Organic …, 1978 - ACS Publications
A further application of the 3-nitro-4-(bromomethyl) benzoylpoly (ethylene glycol) support to the liquid-phase syntheses of protected peptides possessing free C-terminal carboxylgroups …
Number of citations: 44 pubs.acs.org
K Lammintausta, H Neuvonen - Contact Dermatitis, 2008 - europepmc.org
Airborne allergic contact dermatitis from 4-(bromomethyl)benzoic acid in a university chemist. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About …
Number of citations: 13 europepmc.org
L Jasmani, S Eyley, R Wallbridge, W Thielemans - Nanoscale, 2013 - pubs.rsc.org
Pyridinium-grafted-cellulose nanocrystals were prepared by a simple one-pot reaction using 4-(1-bromoethyl/bromomethyl)benzoic acid, pyridine and cellulose nanocrystals (CNCs). …
Number of citations: 70 pubs.rsc.org
Q Yu, EM Rodriguez, R Naccache… - Chemical …, 2014 - pubs.rsc.org
LiYF4:Tm3+/Yb3+ upconverting nanoparticles (UCNPs) were functionalized with the second generation photosensitizer 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (m-THPC, Temoporfin…
Number of citations: 55 pubs.rsc.org
MB Andrews, CL Cahill - Angewandte Chemie International …, 2012 - Wiley Online Library
Phase to phase: The in situ hydrolysis of 4-(bromomethyl) benzoic acid to 4-(hydroxymethyl) benzoic acid (HMBA) in the presence of the uranyl cation has resulted in the novel hybrid …
Number of citations: 38 onlinelibrary.wiley.com
M Haruna - Bayero Journal of pure and applied sciences, 2010 - ajol.info
… -2-oxazolines) containing hydrophobic end groups at both end of the polymer chains were synthesised by terminating a living cationic polymerisation with 4bromomethyl benzoic acid. …
Number of citations: 4 www.ajol.info
W Chen, Y Ren - International Journal of Chemical Engineering and …, 2014 - ijcea.org
New approaches have been developed here: 4-methyl-benzoic acid first reacted with thionyl chloride, then with caprolactam, and last with N-bromosuccinimide to produce the 4-…
Number of citations: 1 www.ijcea.org
J Jung, M Byun, M Chang - Applied Surface Science, 2019 - Elsevier
… In this study, 4-bromomethyl benzoic acid (Br-CH 2 -BA) possessing carboxylic acid at one end and bromide group at the other end was employed as a bifunctional ligand since its …
Number of citations: 4 www.sciencedirect.com
K Emmanuel, C Cheng, AN Mondal, B Erigene… - Separation and …, 2016 - Elsevier
… In this study, the pyridinium anion exchange precursor was prepared by alkylation of 4-bromomethyl benzoic acid to pyridine and then the corresponding covalently cross-linked …
Number of citations: 18 www.sciencedirect.com

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